
5-bromo-N,N-dimethylpicolinamide
Overview
Description
5-Bromo-N,N-dimethylpicolinamide (CAS: 845305-86-4) is a pyridine derivative with the molecular formula C₈H₉BrN₂O and a molecular weight of 229.07 g/mol . It features a bromine substituent at the 5-position of the pyridine ring and an N,N-dimethylamide group at the 2-position. This compound is widely used in medicinal chemistry for structure-activity relationship (SAR) studies, particularly as a precursor in the synthesis of bioactive molecules . It has a purity of 97% and is stored under dry, room-temperature conditions due to its sensitivity to moisture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N,N-dimethylpicolinamide typically involves the bromination of picolinamide followed by N,N-dimethylation. One common method includes the reaction of picolinamide with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 5-position. The resulting 5-bromopicolinamide is then subjected to N,N-dimethylation using dimethylamine in the presence of a base like sodium hydride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation helps in maintaining consistency and purity of the final product .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at the 5-position undergoes nucleophilic substitution under mild conditions due to activation by the electron-withdrawing amide group. Common nucleophiles include amines, alkoxides, and thiols.
Mechanistic Insight : The amide group directs nucleophilic attack at the para-bromine position via a resonance-stabilized transition state. Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing intermediates .
Transition Metal-Catalyzed Cross-Coupling
The bromine serves as a leaving group in palladium- or copper-catalyzed cross-coupling reactions, enabling C–C and C–N bond formation.
Key Example :
- Reaction with arylboronic acids under Suzuki conditions yields biaryl derivatives, useful in medicinal chemistry .
Radical Bromination and Functionalization
The α-bromoamide moiety participates in radical-mediated reactions, such as halogen atom transfer (HAT) or alkylation.
Note : The dimethylamide group stabilizes radical intermediates, facilitating regioselective functionalization .
Hydrolysis and Amide Transformations
The dimethylamide group can be hydrolyzed to carboxylic acids or transamidated under acidic/basic conditions.
Reaction | Conditions | Product | Yield | Source |
---|---|---|---|---|
Acidic hydrolysis (HCl, H₂O, reflux) | 5-Bromopicolinic acid | 95% | ||
Transamidation with amines | TMSCl, Et₃N, DCM | N-alkyl/aryl derivatives | 70–85% |
Limitation : The dimethylamide is less reactive than primary/secondary amides, requiring harsh conditions for hydrolysis .
Cyclization Reactions
Intramolecular cyclization forms heterocyclic scaffolds, such as pyridopyrimidines or benzofurans.
Reaction | Conditions | Product | Yield | Source |
---|---|---|---|---|
CuCN-mediated cyclization with alkynes | Fused pyridine-heterocycles | 55–60% | ||
Base-promoted cyclocondensation (KOtBu, THF) | Benzofuran derivatives | 75% |
Example : Cyclization with propargyl alcohols yields pyridopyrimidinones via Sonogashira coupling .
Scientific Research Applications
5-Bromo-N,N-dimethylpicolinamide is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In the study of enzyme inhibitors and as a probe for biological assays.
Medicine: Potential use in the development of pharmaceuticals, particularly in the design of new drugs targeting specific enzymes or receptors.
Industry: Used in the development of new materials and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 5-bromo-N,N-dimethylpicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the dimethylamino group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below highlights key structural differences and physicochemical properties of 5-bromo-N,N-dimethylpicolinamide and its analogs:
Key Observations:
- Substituent Effects: The N,N-dimethylamide group in the target compound enhances solubility in polar solvents compared to nitro () or ester analogs (). Nitro groups (e.g., in 5-bromo-N,N-dimethyl-3-nitropyridin-2-amine) introduce strong electron-withdrawing effects, favoring electrophilic substitution reactions .
Synthetic Yields :
Commercial and Industrial Relevance
Biological Activity
5-Bromo-N,N-dimethylpicolinamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.
This compound is characterized by the following chemical structure:
- Molecular Formula : C8H10BrN3O
- Molecular Weight : 232.09 g/mol
- IUPAC Name : 5-bromo-N,N-dimethylpyridine-2-carboxamide
The compound exhibits significant activity at various biological targets, particularly in the central nervous system. It has been reported to interact with serotonin receptors, specifically the 5-HT2A receptor, which is implicated in mood regulation and cognition.
Key Findings:
- pEC50 Value : The compound has a pEC50 value of 5.51 for the 5-HT2A receptor, indicating moderate affinity and potential efficacy as a psychoactive agent .
- Sedative Effects : Animal studies suggest that this compound produces sedative effects, evidenced by reduced locomotor activity in rodent models .
Antidepressant and Sedative Properties
Research indicates that this compound may act as an antidepressant. In rodent models, it has shown significant reductions in depressive-like behaviors, suggesting its utility in treating mood disorders.
Case Studies and Experimental Data
Several studies have explored the biological activity of this compound:
- Rodent Models :
- In Vitro Studies :
Comparative Analysis with Related Compounds
To better understand the efficacy of this compound, a comparison with similar compounds was conducted:
Compound | pEC50 (5-HT2A) | Sedative Effect | Antidepressant Activity |
---|---|---|---|
This compound | 5.51 | Yes | Yes |
5-Bromo-DMT | 6.00 | Moderate | Yes |
5-Chloro-DMT | 4.80 | Low | No |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 5-bromo-N,N-dimethylpicolinamide, and how can reaction progress be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with bromination of a picolinamide precursor. A common approach includes coupling dimethylamine with a brominated pyridine derivative under reflux conditions using a solvent like tetrahydrofuran (THF) and a base such as potassium carbonate. Reaction progress can be monitored via Thin Layer Chromatography (TLC) to track intermediates and ensure completion .
- Key Considerations : Optimize temperature, solvent polarity, and stoichiometry to minimize side products. Evidence from analogous brominated pyridine compounds suggests that bromine substitution at the 5-position requires careful control of electrophilic aromatic substitution conditions .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) is essential for confirming the substitution pattern and amide functionality. Mass spectrometry (MS) provides molecular weight validation, while X-ray crystallography (using programs like SHELXL ) resolves crystal packing and bond angles. Infrared (IR) spectroscopy can corroborate the amide carbonyl stretch (~1650–1700 cm⁻¹) .
- Data Interpretation : Compare experimental NMR shifts with computational predictions (e.g., density functional theory) to resolve ambiguities in regiochemistry .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) can predict binding affinities to biological targets like kinases or GPCRs. For example, substituent effects at the bromine position can be modeled to assess steric/electronic compatibility with active sites. Molecular dynamics simulations (e.g., GROMACS) further evaluate stability of ligand-target complexes over time .
- Case Study : A related compound, 5-bromo-N-phenylnicotinamide, showed kinase inhibition in silico, suggesting similar methodologies could apply to this compound .
Q. How should researchers address contradictions in reported bioactivity data for brominated picolinamides?
- Methodological Answer : Apply systematic reviews with meta-analysis frameworks (e.g., PRISMA) to identify biases in experimental conditions. For instance, discrepancies in IC₅₀ values may arise from variations in cell lines, assay protocols, or purity of compounds. Triangulate data using orthogonal assays (e.g., enzymatic vs. cell-based) and validate with independent synthesis batches .
- Example : If one study reports antitumor activity while another does not, compare dosing regimens, in vitro vs. in vivo models, and compound stability under assay conditions .
Q. What experimental design principles apply when investigating the mechanism of action of this compound?
- Methodological Answer : Use the PICO framework to structure hypotheses:
- Population : Target enzyme/receptor (e.g., kinase X).
- Intervention : Compound exposure at varying concentrations.
- Comparison : Positive/Negative controls (e.g., known inhibitors).
- Outcome : Binding affinity (Kd), enzymatic inhibition (IC₅₀).
Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (using SHELX ) provides unambiguous bond lengths, angles, and intermolecular interactions. For polymorphic forms, compare unit cell parameters and hydrogen-bonding networks. Refinement against high-resolution data (<1.0 Å) reduces thermal motion artifacts .
- Pitfalls : Avoid over-interpreting low-resolution data; use R-factor and electron density maps to assess model accuracy .
Q. Data Analysis and Optimization
Q. What strategies improve yield in large-scale synthesis without compromising purity?
- Methodological Answer : Employ Design of Experiments (DoE) to optimize parameters like temperature, solvent ratio, and catalyst loading. For brominated compounds, replace traditional bromination agents (e.g., NBS) with flow chemistry setups to enhance selectivity .
- Quality Control : Use High-Performance Liquid Chromatography (HPLC) with UV/Vis detection to quantify impurities. Reference standards (e.g., USP guidelines) ensure batch-to-batch consistency .
Q. How can researchers validate the stability of this compound under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) and analyze degradation products via LC-MS. Compare hydrolysis rates in buffers (pH 1–7.4) to simulate gastrointestinal and plasma environments .
- Case Study : Analogous compounds like 5-bromo-N-methylpyrazin-2-amine showed pH-dependent degradation, emphasizing the need for tailored stability protocols .
Q. Ethical and Safety Considerations
- Handling Precautions : Brominated compounds may pose environmental and irritant hazards. Use fume hoods, personal protective equipment (PPE), and waste disposal protocols compliant with OSHA and EPA guidelines .
- Data Transparency : Disclose synthetic yields, purity data, and assay conditions in publications to facilitate reproducibility .
Properties
IUPAC Name |
5-bromo-N,N-dimethylpyridine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c1-11(2)8(12)7-4-3-6(9)5-10-7/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQRHFAPOFNDZHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60628486 | |
Record name | 5-Bromo-N,N-dimethylpyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60628486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
845305-86-4 | |
Record name | 5-Bromo-N,N-dimethylpyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60628486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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